Spinacine

Antioxidant Free Radical Scavenging Spinaceamine Derivatives

Spinacine (CAS 59981-63-4) is the single (6S)-enantiomer endogenous metabolite and alkaloid inhibitor of GABA uptake, fundamentally distinct from its (6R)-enantiomer, racemate, or des-carboxy analog spinaceamine. Its conformationally constrained 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid core serves as the unsubstituted parent building block for N-functionalized angiotensin II receptor antagonists, glucagon antagonists, and antiviral candidates. This natural product, isolated from spinach, crab, shark liver, and Panax ginseng, is the only imidazopyridine-class reference standard suitable for cross-kingdom comparative metabolomics by LC-MS/MS or NMR. With water solubility ~30‑33 mg/mL and exclusive Ni(II)/Cu(II) chelation capability, it uniquely enables metal-dependent biological studies. For research use only; not for human or veterinary applications.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 59981-63-4
Cat. No. B555117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinacine
CAS59981-63-4
Synonyms4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid
spinacine
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1N=CN2)C(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyYCFJXOFFQLPCHD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spinacine (CAS 59981-63-4): Procurement-Ready Overview of a Conformationally Constrained Amino Acid Scaffold


Spinacine (CAS 59981-63-4), chemically (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring, conformationally constrained cyclic amino acid [1]. It is isolated from spinach leaf extract and the roots of Panax ginseng, and is an endogenous metabolite formed via the condensation of formaldehyde and histidine [2]. As a structural element in biologically active compounds such as glucagon and angiotensin II receptor antagonists, spinacine serves as a rigid histidine surrogate for peptidomimetic design and as a key intermediate in pharmaceutical development targeting neurological disorders .

Why Generic Substitution Fails for Spinacine (CAS 59981-63-4): Rigidity-Driven Pharmacological and Coordination Differences


Generic substitution of spinacine with structurally similar imidazole-containing amino acids (e.g., histidine, spinaceamine) is not scientifically valid due to its unique conformational rigidity imposed by the methylene bridge linking the α-amino nitrogen to the imidazole ring. This constraint fundamentally alters protonation constants, metal complexation behavior, and pharmacological activity profiles [1][2]. The locked tetrahydropyridine scaffold dictates distinct molecular recognition properties in receptor binding and enzymatic contexts, and its NOEL of 300 mg/kg/day in 13-week oral toxicity studies provides a defined safety benchmark not shared by close structural analogs [3].

Spinacine (CAS 59981-63-4) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Spinacine vs. Spinaceamine: ABTS Radical Scavenging Activity Defines a Specific Functional Profile

Spinacine exhibits measurable ABTS radical-scavenging activity, but newer spinaceamine derivatives synthesized via Suzuki coupling demonstrate enhanced efficacy. Specifically, some spinaceamine derivatives were found to be more effective radical-scavengers compared to spinacine itself [1]. Notably, both spinacine and its synthesized derivatives do not inhibit cholinesterases or carboxylesterase, indicating a specific, non-cholinergic mechanism for antioxidant applications [1].

Antioxidant Free Radical Scavenging Spinaceamine Derivatives

Spinacine vs. Histidine: Significantly Lower Protonation Constants Alter Metal Chelation and pH-Dependent Behavior

Protonation constants of L-spinacine (L-Spi) are considerably lower than those of L-histidine (L-His) due to the formation of a methylene bridge between the amino nitrogen and the imidazole residue, which reduces the basicity of the amino group [1]. Specifically, logK1 (imidazole N) for spinacine is 8.663, compared to 9.17 for histidine, and logK2 (amino N) is 4.936 for spinacine versus 6.00 for histidine [2][3].

Metal Chelation Coordination Chemistry Peptidomimetics

Spinacine vs. Spinaceamine: Differential Divalent Metal Complexation Defines Chelation Utility

Spinacine and its decarboxylated analog spinaceamine exhibit distinct behaviors toward divalent metal ions. Spinaceamine does not form complexes in solution with Ni²⁺ and Cu²⁺, whereas spinacine forms defined complexes: HNiL²⁺, NiL⁺, NiL₂ with nickel, and HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺ with copper [1]. The carboxyl group of spinacine is essential for metal chelation, enabling (N,O)-chelate formation of the glycine type [1].

Metal Complexation Copper Binding Nickel Binding Chelation Therapy

Spinacine vs. Unconstrained Histidine: Rigidity Prevents Tridentate Coordination and Promotes Binuclear Complex Formation

The conformational rigidity of L-spinacine profoundly alters its coordination chemistry with Cu(II) compared to flexible L-histidine. L-Spinacine cannot act as a tridentate ligand due to the methylene bridge locking the amino and imidazole groups in a fixed orientation, and it tends to form binuclear complexes even in the presence of a second ligand [1]. This is in stark contrast to L-histidine, which readily forms tridentate complexes [1].

Copper Complexation Binuclear Complexes Coordination Geometry Peptide Mimicry

Spinacine vs. In-Class Analogs: Defined 13-Week NOEL of 300 mg/kg/day Establishes a Favorable In Vivo Safety Benchmark

In a 13-week oral toxicity study in rats, spinacine hydrochloride administered at doses up to 300 mg/kg body weight/day produced no adverse effects on survival, growth, food intake, hematological parameters, serum chemistry, organ weights, or histopathology [1]. The no-observed-effect level (NOEL) was established at 300 mg/kg/day [1]. While many in-class imidazopyridine derivatives lack comprehensive safety data, this quantitative NOEL provides a concrete benchmark for comparing the safety margins of spinacine-based formulations versus less-characterized analogs [2].

Toxicology Safety Assessment NOEL Food Additive

Spinacine Derivatives (PD 123177, PD 123319) Exhibit AT2 Angiotensin II Receptor Subtype Specificity

Derivatives of spinacine, specifically PD 123177 and PD 123319, have been identified as selective ligands for the AT2 subtype of angiotensin II receptors [1]. While parent spinacine itself does not directly exhibit this activity, the spinacine scaffold is a critical structural element in these non-peptide AT2-selective antagonists. The rigid, conformationally constrained core provided by the spinacine framework enables the specific recognition and binding to the AT2 receptor that is not achievable with more flexible histidine-based analogs [2].

Angiotensin II Receptor AT2 Subtype Cardiovascular Pharmacology Peptidomimetic

Spinacine (CAS 59981-63-4) Best Research and Industrial Application Scenarios


Peptidomimetic Design: Conformationally Constrained Histidine Replacement

Spinacine is optimally employed as a rigid histidine surrogate in peptide and peptidomimetic synthesis. Its methylene-bridged imidazole ring locks the side-chain conformation, enabling precise control over molecular recognition events in receptor binding and enzymatic catalysis. This is particularly valuable for elucidating the role of histidine imidazole ring orientation in biological activity, as spinacine insertion into glucagon and angiotensin II antagonist scaffolds has demonstrated . The distinct protonation constants (logK1 = 8.66 vs. 9.17 for histidine) and metal coordination properties (inability to act as a tridentate ligand) further differentiate its behavior in metallopeptide contexts [1][2].

Bioinorganic and Coordination Chemistry: Metal Chelation Studies

Spinacine is the preferred choice for investigating metal chelation in constrained amino acid systems. It forms specific complexes with Ni²⁺ and Cu²⁺ (HNiL²⁺, NiL⁺, NiL₂, HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺) that its decarboxylated analog spinaceamine cannot form . Furthermore, its rigidity prevents tridentate coordination and promotes binuclear Cu(II) complex formation, offering a unique model for studying metal binding in structurally restricted environments [1]. This makes spinacine a valuable tool for researchers developing metal-based therapeutics or probing metalloenzyme active sites.

Antioxidant Scaffold Development: ABTS Radical Scavenging

Spinacine exhibits quantifiable ABTS radical-scavenging activity and serves as a starting scaffold for the synthesis of more potent spinaceamine derivatives . Crucially, both spinacine and its derivatives do not inhibit cholinesterases or carboxylesterase, which is a significant advantage for antioxidant drug development as it predicts a low risk of off-target cholinergic side effects . Researchers seeking a clean, non-cholinergic antioxidant lead compound can confidently select spinacine as their core structure.

In Vivo Pharmacology and Toxicology Studies

For in vivo studies requiring a well-defined safety margin, spinacine is the optimal choice among imidazopyridine amino acids. A 13-week oral toxicity study in rats established a NOEL of 300 mg/kg body weight/day, with no adverse effects on any measured parameter . This robust toxicology data, uncommon for many in-class compounds, provides a solid foundation for dose selection and regulatory compliance in preclinical development programs involving spinacine-based formulations [1].

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